molecular formula C11H10N2O3 B6184899 methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate CAS No. 2624131-63-9

methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B6184899
CAS No.: 2624131-63-9
M. Wt: 218.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of anthranilic acid with formamide, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones .

Scientific Research Applications

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinazolinone derivatives may not be as effective .

Properties

CAS No.

2624131-63-9

Molecular Formula

C11H10N2O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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